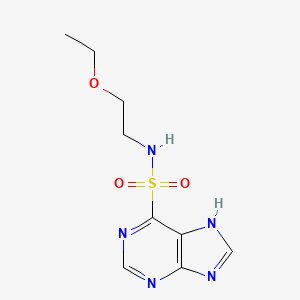
1H-Purine-6-sulfonamide, N-(2-ethoxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Purine-6-sulfonamide, N-(2-ethoxyethyl)- is a chemical compound with the molecular formula C5H5N5O2S. It belongs to the class of sulfonamides, which are known for their diverse pharmacological activities. This compound is characterized by the presence of a purine ring system substituted with a sulfonamide group and an ethoxyethyl chain.
Preparation Methods
The synthesis of 1H-Purine-6-sulfonamide, N-(2-ethoxyethyl)- typically involves the reaction of purine derivatives with sulfonamide reagents under specific conditions. One common method includes the use of sulfonyl chlorides in the presence of a base to introduce the sulfonamide group onto the purine ring. The ethoxyethyl chain can be introduced through alkylation reactions using appropriate alkyl halides. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1H-Purine-6-sulfonamide, N-(2-ethoxyethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Scientific Research Applications
1H-Purine-6-sulfonamide, N-(2-ethoxyethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Mechanism of Action
The mechanism of action of 1H-Purine-6-sulfonamide, N-(2-ethoxyethyl)- involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes, such as carbonic anhydrase and dihydropteroate synthetase. These interactions can disrupt essential biological processes, leading to the compound’s pharmacological effects. The ethoxyethyl chain may enhance the compound’s solubility and bioavailability, contributing to its overall efficacy .
Comparison with Similar Compounds
1H-Purine-6-sulfonamide, N-(2-ethoxyethyl)- can be compared with other sulfonamide derivatives, such as:
Sulfamethazine: Commonly used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Properties
CAS No. |
82499-18-1 |
|---|---|
Molecular Formula |
C9H13N5O3S |
Molecular Weight |
271.30 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)-7H-purine-6-sulfonamide |
InChI |
InChI=1S/C9H13N5O3S/c1-2-17-4-3-14-18(15,16)9-7-8(11-5-10-7)12-6-13-9/h5-6,14H,2-4H2,1H3,(H,10,11,12,13) |
InChI Key |
UMMSDMIIDBQULQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNS(=O)(=O)C1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene](/img/structure/B14418038.png)
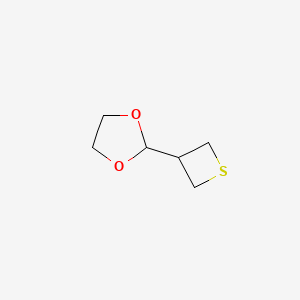
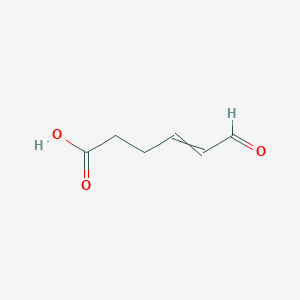


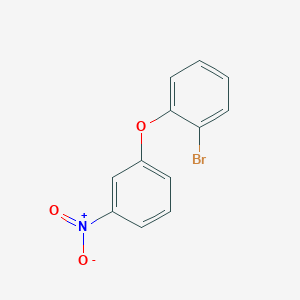
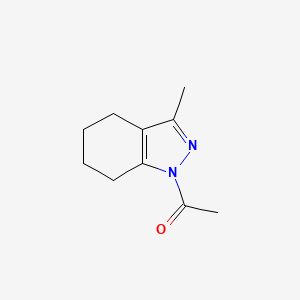

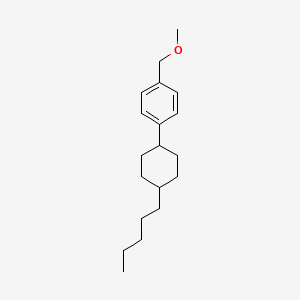
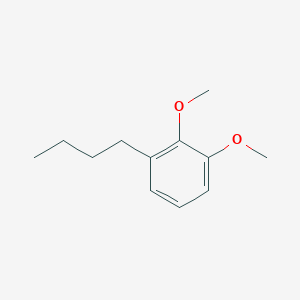

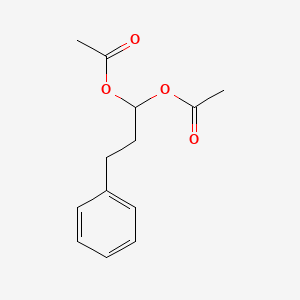
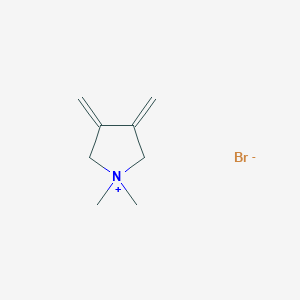
![Butyl {4-[(oxiran-2-yl)methoxy]phenyl}carbamate](/img/structure/B14418097.png)
